[(7-Chloroquinolin-4-yl)amino]thiourea
Description
Significance of the Quinoline (B57606) Scaffold in Bioactive Molecules
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of a vast number of bioactive molecules. nih.govnih.gov Its prevalence in both natural products, such as the antimalarial alkaloid quinine, and synthetic drugs underscores its status as a "privileged structure" in medicinal chemistry. researchgate.net The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.gov This adaptability has led to the development of quinoline-based drugs with a wide spectrum of therapeutic applications, including antibacterial, antiviral, anticancer, and antiparasitic agents. nih.gov The 7-chloroquinoline (B30040) core, in particular, is a critical feature of the renowned antimalarial drug chloroquine (B1663885), highlighting the importance of specific substitution patterns in defining biological activity. researchgate.net
Role of the Thiourea (B124793) Moiety in Pharmacologically Relevant Structures
The thiourea moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is another crucial pharmacophore in drug discovery. mdpi.comdergipark.org.tr Its ability to form stable hydrogen bonds and coordinate with metal ions contributes to its diverse biological activities. nih.gov Thiourea derivatives have demonstrated a broad range of pharmacological effects, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. dergipark.org.tr The presence of the thiocarbonyl group can influence the lipophilicity and electronic properties of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The structural flexibility of the thiourea unit allows for the introduction of various substituents, making it a valuable building block for creating libraries of compounds with diverse biological targets. researchgate.net
Hybridization Strategies in Drug Design Incorporating Quinoline and Thiourea Scaffolds
The principle of molecular hybridization in drug design involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. researchgate.net This strategy can also lead to compounds with altered selectivity profiles and reduced side effects. The combination of the quinoline and thiourea scaffolds represents a rational approach to developing new therapeutic agents. By integrating the 7-chloroquinoline core, known for its potent antimalarial and potential anticancer activities, with the versatile thiourea linker, researchers aim to generate novel compounds that can overcome drug resistance or target multiple pathways involved in disease progression. nih.govnih.gov
Overview of Research Landscape for [(7-Chloroquinolin-4-yl)amino]thiourea Derivatives
Research into this compound and its derivatives has primarily focused on their potential as antimalarial and anticancer agents. tandfonline.com Scientists have synthesized and evaluated a variety of these compounds, exploring how different substituents on the thiourea nitrogen atoms affect their biological activity. These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of molecules.
Antimalarial Activity
Several studies have reported the synthesis of 7-chloroquinolinyl thiourea derivatives and their evaluation against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govtandfonline.com The data from these studies indicate that many of these compounds exhibit significant antiplasmodial activity, in some cases surpassing that of the parent drug, chloroquine, particularly against chloroquine-resistant strains. nih.gov
Table 1: In Vitro Antimalarial Activity of Selected this compound Derivatives
| Compound ID | Substituent on Thiourea | P. falciparum Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Derivative A | Phenyl | D10 | 1.2 | tandfonline.com |
| Derivative B | 4-Fluorophenyl | Dd2 (resistant) | 0.8 | nih.gov |
| Derivative C | 2,4-Dichlorophenyl | HB3 (sensitive) | 0.5 | nih.gov |
| Derivative D | N-propyl | Dd2 (resistant) | 1.5 | nih.gov |
IC₅₀: Half-maximal inhibitory concentration. The data presented is a synthesized representation from multiple sources and is for illustrative purposes.
Anticancer Activity
The anticancer potential of this compound derivatives has also been an area of active investigation. tandfonline.com Studies have shown that these compounds can exhibit cytotoxicity against various human cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: In Vitro Anticancer Activity of a Selected this compound Derivative
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative E | HeLa (Cervical Cancer) | >50 (low cytotoxicity) | tandfonline.com |
| Derivative F | HCT-116 (Colon Carcinoma) | 23.39 | |
| Derivative G | MCF-7 (Breast Cancer) | 21.41 |
IC₅₀: Half-maximal inhibitory concentration. The data presented is a synthesized representation from multiple sources and is for illustrative purposes.
The ongoing research into this compound and its analogues highlights the potential of this chemical scaffold in the development of new therapeutic agents. Further studies are warranted to fully elucidate their mechanisms of action, optimize their pharmacological profiles, and explore their potential in a broader range of diseases.
Structure
3D Structure
Properties
IUPAC Name |
[(7-chloroquinolin-4-yl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S/c11-6-1-2-7-8(14-15-10(12)16)3-4-13-9(7)5-6/h1-5H,(H,13,14)(H3,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPPNCQOODQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 7 Chloroquinolin 4 Yl Amino Thiourea and Its Analogues
Conventional Synthetic Routes to 4-Aminoquinolines and Thiourea (B124793) Derivatives
Traditional synthetic methods provide the foundational chemistry for producing these compounds, often relying on well-understood, multi-step processes.
The most common method for preparing 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This involves the direct coupling of 4,7-dichloroquinoline (B193633) with a suitable amine. nih.gov The carbon at the 4-position of the quinoline (B57606) ring is attacked by the amine nucleophile, leading to the displacement of the chlorine atom. nih.gov
Several protocols exist for this reaction under conventional heating. nih.gov Reaction conditions can be manipulated to improve yield and reactivity. For instance, the presence of a base like triethylamine or potassium carbonate can enhance the reaction with a broad range of alkylamines. nih.govplos.org For less reactive amines, such as anilines, the use of a Brønsted or Lewis acid catalyst can facilitate the substitution with high yields. nih.gov The synthesis of N-benzyl-4-aminoquinolines, for example, has been achieved by condensing appropriate amines with 4,7-dichloroquinoline in N-methyl-2-pyrrolidone (NMP) in the presence of K2CO3 and triethylamine. plos.org
| Reactants | Catalyst/Base | Solvent | Conditions | Product Class | Yield | Reference |
| 4,7-Dichloroquinoline, Alkyl/Aryl Amines | Triethylamine, K2CO3, or Acid Catalyst | Varies (e.g., NMP, Ethanol) | Conventional Heating (Reflux) | 4-Aminoquinolines | Good to High | nih.govplos.org |
| 4,7-Dichloroquinoline, o-(Diethylaminomethyl)-benzylamine | K2CO3, Triethylamine | NMP | Reflux, 15 h | 7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine | Not Specified | plos.org |
| 4,7-Dichloroquinoline, 4- or 3-aminoacetophenone | None | Dry Ethanol | Reflux (80-85 °C), 9 h | [(7-chloroquinolin-4-yl)amino]acetophenones | Not Specified | nih.gov |
The formation of thiourea derivatives is commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine. nih.govresearchgate.net This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. nih.gov This method is highly versatile, allowing for the synthesis of a wide array of thiourea derivatives with diverse structural features. researchgate.net The reaction is generally high-yielding and can be performed in various solvents, such as dichloromethane or tert-butanol. researchgate.net
Recent advancements have focused on making this process more environmentally friendly. An "on-water" protocol has been developed for a facile and chemoselective synthesis of unsymmetrical thioureas, which simplifies product isolation to filtration and avoids the use of toxic volatile organic compounds (VOCs). organic-chemistry.org
| Reactant 1 | Reactant 2 | Solvent | Key Feature | Product Class | Yield | Reference |
| Isothiocyanate | Primary or Secondary Amine | Dichloromethane or tert-butanol | General high-yielding method | Thiourea derivatives | High | researchgate.net |
| Acid Chloride, Ammonium Thiocyanate | Heterocyclic Amine | Anhydrous Acetone | Two-step, one-pot synthesis | N-acyl thiourea derivatives | 52-73% | nih.gov |
| Isothiocyanates | Amines | Water | Sustainable, "on-water" reaction | Unsymmetrical thioureas | Not Specified | organic-chemistry.org |
A direct route to thiourea derivatives of 4-aminoquinoline (B48711) involves the use of a quinoline-based isothiocyanate intermediate. However, a more direct and relevant synthesis for creating a precursor to the target compound involves the reaction of 4,7-dichloroquinoline with thiosemicarbazide (B42300). tandfonline.comsemanticscholar.org This nucleophilic substitution reaction yields 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (also named 2-(7-chloroquinolin-4-yl)thiosemicarbazide). tandfonline.comsemanticscholar.orgresearchgate.net This intermediate is then a versatile precursor for synthesizing a variety of heterocyclic compounds. tandfonline.comsemanticscholar.org For example, it can be cyclized with ethyl acetoacetate to form a thioxopyrimidinone derivative. tandfonline.comsemanticscholar.org
The synthesis of the key intermediate, N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine, is achieved by reacting 4,7-dichloroquinoline with an excess of ethane-1,2-diamine. nih.gov The reaction mixture is heated, with the temperature being gradually increased to 80°C over one hour and then maintained at 130°C for seven hours with continuous stirring. nih.gov This compound serves as a crucial building block for creating more complex analogues, including bisquinoline derivatives which have shown potential as antimalarial agents. impurity.com
| Reactant 1 | Reactant 2 | Temperature | Time | Product | Reference |
| 4,7-Dichloroquinoline (2.5 mmol) | Ethane-1,2-diamine (5 mmol) | 80°C then 130°C | 1 h then 7 h | N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | nih.gov |
Modern Synthetic Approaches
To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, modern techniques like microwave-assisted synthesis have been developed.
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 4-aminoquinolines. nih.govresearchgate.net This method significantly reduces reaction times from hours to minutes while often providing excellent yields (80-95%). nih.gov The reaction between 4,7-dichloroquinoline and various amines (primary, secondary, anilines) can be performed in solvents like DMSO at temperatures of 140°C or 180°C for 20-30 minutes. nih.gov This technique offers a practical and efficient route to a library of aminoquinolines with high purity, often eliminating the need for extensive purification steps. researchgate.net
Similarly, ultrasound irradiation has been employed as a "green chemistry" approach for these syntheses. tandfonline.comsemanticscholar.org For example, the reaction of 4,7-dichloroquinoline with thiosemicarbazide can be completed in 30 minutes under ultrasonic irradiation to afford 2-(7-chloroquinolin-4-yl)thiosemicarbazide. tandfonline.comsemanticscholar.orgresearchgate.net These modern methods offer significant advantages in terms of speed, efficiency, and sustainability. tandfonline.comsemanticscholar.org
| Reactants | Energy Source | Solvent | Temperature | Time | Product Class | Yield | Reference |
| 4,7-Dichloroquinoline, Various Amines | Microwave | DMSO | 140-180°C | 20-30 min | 4-Aminoquinolines | 80-95% | nih.gov |
| 4,7-Dichloroquinoline, Thiosemicarbazide | Ultrasound | Ethanol | 90°C | 30 min | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | Not Specified | tandfonline.comsemanticscholar.org |
| 4,7-Dichloroquinoline, o-phenylenediamine | Ultrasound | Ethanol | 90°C | 30 min | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | Not Specified | tandfonline.comsemanticscholar.org |
Sonochemistry-Assisted Synthesis
The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a powerful tool for creating heterocyclic compounds, including derivatives of 7-chloroquinoline (B30040). This technique aligns with the principles of "green and sustainable chemistry" by offering significant advantages over traditional thermal methods. tandfonline.com The primary benefits include drastically reduced reaction times, improved product yields, and higher purity of the final compounds. tandfonline.comresearchgate.net
The synthesis of 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide, a close analogue of the target compound, is achieved through a nucleophilic substitution reaction between 4,7-dichloroquinoline and thiosemicarbazide. When conducted in an ultrasonic bath, this reaction proceeds efficiently. tandfonline.com For instance, mixing 4,7-dichloroquinoline with thiosemicarbazide in ethanol and refluxing in an ultrasonic bath for 30 minutes at ambient temperature facilitates the reaction. tandfonline.com This method's operational simplicity, the use of water or ethanol as a solvent, and the avoidance of catalysts in many cases make it an advantageous protocol. rsc.org
The efficiency of sonochemical methods compared to conventional heating is notable. In many syntheses of related heterocyclic systems, reactions that take hours under conventional reflux can be completed in minutes with ultrasound, often with a significant increase in yield. researchgate.netnih.gov
Table 1: Comparison of Synthetic Methods for Heterocyclic Compounds
| Method | Reaction Time | Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | 2 - 35 minutes (for some triazoles) | 68% - 94% | Established, widely available equipment. |
| Sonochemistry | 0.25 - 5 minutes (for some triazoles) | 89% - 99% | Faster, higher yields, greener, operational simplicity. researchgate.netrsc.org |
Click Chemistry Applications
Click chemistry refers to a class of reactions that are rapid, high-yield, and generate minimal byproducts. wikipedia.org These reactions are modular and often biocompatible, making them exceptionally useful in drug discovery and materials science for quickly joining molecular building blocks. wikipedia.orgnih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction. nih.govnih.gov
In the context of quinoline thiourea derivatives, the term "click synthesis" has been used to describe the efficient, high-yield nucleophilic substitution reaction between 4,7-dichloroquinoline and thiosemicarbazide, particularly when facilitated by ultrasound. tandfonline.com This reaction serves as a rapid method to assemble the core structure, which can then be used as a building block for creating larger, more complex molecules. tandfonline.com The use of click chemistry principles allows for the rapid generation of libraries of diverse compounds for biological screening. nih.govmdpi.com The resulting 1,2,3-triazole ring, a common product of click reactions, is often considered a stable bioisostere of an amide bond. nih.gov
The key characteristics of click reactions that make them suitable for synthesizing libraries of [(7-Chloroquinolin-4-yl)amino]thiourea analogues include:
Modularity: Easily combining different molecular fragments.
High Yields: Ensuring efficient conversion to the desired product.
Simple Reaction Conditions: Often proceeding in benign solvents like ethanol. tandfonline.com
Formation of Stable Products: Creating molecules with robust chemical linkages.
Derivatization Strategies of the Thiourea Moiety
The thiourea group within the this compound structure is a versatile functional handle that allows for extensive derivatization. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. Common strategies involve reactions at the sulfur or nitrogen atoms of the thiourea moiety.
Two primary derivatization pathways include:
Cyclization Reactions: The thiourea moiety can be readily cyclized with various reagents to form new heterocyclic rings. For example, reacting 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide with ethyl acetoacetate in an ultrasonic bath leads to the formation of 3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one. tandfonline.com Similarly, reacting N,N-disubstituted thioureas with dialkyl acetylenedicarboxylates can yield thiazolidinone derivatives. nih.govnih.gov Another example involves the condensation of a thiourea derivative with hydrazine hydrate to produce a 1,2,4-triazole ring. nih.gov
Reaction with Electrophiles: The nitrogen atoms of the thiourea group can react with various electrophiles. A common derivatization is the formation of Schiff bases. The reaction of 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide with carbonyl compounds like acetyl naphthalene or 3,4-dimethoxy acetophenone yields the corresponding Schiff's bases. tandfonline.com Another approach involves reacting the precursor hydrazide with different isothiocyanates to generate a range of N,N-disubstituted thioureas. nih.govmdpi.com
Table 2: Examples of Derivatization of the Thiourea Moiety
| Reagent | Resulting Structure | Reaction Type |
|---|---|---|
| Ethyl Acetoacetate | Thioxopyrimidinone | Cyclization tandfonline.com |
| Carbonyl Compounds (e.g., Acetophenone) | Schiff's Base | Condensation tandfonline.com |
| Hydrazine Hydrate | 1,2,4-Triazole | Cyclization nih.gov |
| Dialkyl Acetylenedicarboxylates | Thiazolidinone | Cyclization nih.gov |
Purification and Isolation Techniques for Synthesized Compounds
The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation techniques to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical properties of the desired compound and the impurities present.
Commonly employed techniques include:
Precipitation and Filtration: Often, the synthesized product is insoluble in the reaction solvent upon cooling or after the addition of an anti-solvent (like water), causing it to precipitate out of the solution. mdpi.com The solid product is then collected by filtration. The collected solid is typically washed with a suitable solvent (e.g., ether, methanol, or hot ethanol) to remove soluble impurities before being dried. tandfonline.commdpi.com
Recrystallization: This is one of the most powerful techniques for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. ijddr.in Upon cooling, the pure compound crystallizes out of the solution. Solvents such as ethanol and isopropanol are commonly used for recrystallizing quinoline-thiourea derivatives. tandfonline.commdpi.com The use of activated carbon during recrystallization can help remove colored impurities. mdpi.com
Chromatography: For mixtures that are difficult to separate by recrystallization, chromatographic methods are used.
Thin-Layer Chromatography (TLC): Primarily used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. nih.gov
Flash Chromatography: A preparative technique used for the separation and purification of compounds. The crude product is passed through a column of silica gel using a suitable mobile phase to separate the desired compound from impurities. mdpi.com
The final, purified compound's identity and structure are then confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and elemental analysis. tandfonline.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,7-dichloroquinoline |
| Thiosemicarbazide |
| 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide |
| Ethyl acetoacetate |
| 3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one |
| Acetyl naphthalene |
| 3,4-dimethoxy acetophenone |
| Dialkyl acetylenedicarboxylates |
| Hydrazine hydrate |
Pre Clinical Pharmacological Investigations of 7 Chloroquinolin 4 Yl Amino Thiourea Derivatives
In Vitro Anticancer Activity Against Human Tumor Cell Lines
The cytotoxic potential of [(7-Chloroquinolin-4-yl)amino]thiourea derivatives has been assessed against a diverse panel of human cancer cell lines, revealing a broad spectrum of activity. These investigations are crucial in identifying lead compounds for further development as novel anticancer agents.
Activity against Breast Cancer Cell Lines (e.g., MCF7, MDA-MB231, MDA-MB468, SkBR3)
Derivatives of this compound have demonstrated notable activity against various breast cancer cell lines, which represent different subtypes of the disease. For instance, a series of 4-piperazinylquinoline derived thioureas showed significant antiproliferative effects. One particular compound, (4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide), displayed potent activity with GI50 values of 4.5 µM against MCF7, 3.0 µM against MDA-MB231, and 4.6 µM against MDA-MB468 cell lines. These compounds were found to be 7 to 11-fold more selective for cancer cells over non-cancerous cell lines. Another study reported the cytotoxic effects of various 4-aminoquinoline (B48711) derivatives, with one compound showing a GI50 of 8.73 μM against MDA-MB468 cells and another exhibiting a GI50 of 8.22 μM against MCF-7 cells.
While extensive data exists for MCF7, MDA-MB231, and MDA-MB468 cell lines, specific IC50 values for this compound derivatives against the SkBR3 cell line were not prominently available in the reviewed literature, which often focused on other thiourea (B124793) derivatives. For example, a study on 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives reported an IC50 value of 0.7 µM against SkBR3 cells.
Interactive Data Table: Anticancer Activity against Breast Cancer Cell Lines
| Cell Line | Derivative | IC50/GI50 (µM) |
|---|---|---|
| MCF7 | (4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide) | 4.5 |
| MCF7 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 13.72 |
| MDA-MB231 | (4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide) | 3.0 |
| MDA-MB468 | (4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide) | 4.6 |
| MDA-MB468 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 8.73 |
| SkBR3 | 1-aryl-3-(pyridin-2-yl) thiourea derivative | 0.7 |
Activity against Leukemia Cell Lines (e.g., HL60, K562, KASUMI-1, KG-1)
The antiproliferative activity of this compound derivatives has also been investigated in the context of leukemia. Morita-Baylis-Hillman adducts of 7-chloroquinoline (B30040) have been synthesized and tested against the HL-60 (promyelocytic leukemia) cell line, with some compounds showing IC50 values as low as 5.06 µM. Furthermore, certain 3-(trifluoromethyl)phenylthiourea (B159877) derivatives have demonstrated potent cytotoxic effects against the K562 (chronic myelogenous leukemia) cell line, with an IC50 value of 6.3 µM for the most active compound.
Specific data for this compound derivatives against KASUMI-1 and KG-1 cell lines is limited in the available literature. However, studies on other novel compounds have reported IC50 values for these cell lines. For example, the histone deacetylase inhibitor chidamide (B1683975) showed IC50 values of 8.37 μM and 8.05 μM against Kasumi-1 and KG1α cells, respectively.
Interactive Data Table: Anticancer Activity against Leukemia Cell Lines
| Cell Line | Derivative Type | IC50 (µM) |
|---|---|---|
| HL-60 | Morita-Baylis-Hillman adduct of 7-chloroquinoline | 5.06 |
| K562 | 3-(trifluoromethyl)phenylthiourea derivative | 6.3 |
| KASUMI-1 | Chidamide (for comparison) | 8.37 |
| KG-1 | Chidamide (for comparison) | 8.05 |
Activity against Other Cancer Cell Lines (e.g., HepG2, HCT116, HeLa, C6 glioma, A549, MKN-45, H460, HT-29, PC-3)
The broad-spectrum anticancer potential of this compound and related quinoline (B57606) derivatives is evident from their activity against a variety of other human tumor cell lines.
In cervical cancer, new 7-chloroquinolinyl thiourea derivatives were synthesized and evaluated, and while they showed potent antimalarial activity, they lacked significant cytotoxicity towards HeLa cells, indicating a degree of selectivity for parasites over these cancer cells.
Investigations into the effect on glioma have been conducted on the C6 glioma cell line, though much of the research focuses on other quinoline derivatives or protective agents against toxicity in these cells rather than direct cytotoxicity of thiourea derivatives.
For lung cancer, N-substituted thiourea derivatives have been tested against a panel of human lung carcinoma cell lines, including A549, showing IC50 values ranging from 2.5 to 12.9 µM.
In gastric cancer, while studies on the MKN-45 cell line have explored the effects of various compounds, specific IC50 values for this compound derivatives are not well-documented. However, the natural agent deguelin (B1683977) has been shown to suppress proliferation in these cells.
Regarding prostate cancer, [(7-Chloroquinolin-4-yl)amino]chalcones, which share the 7-chloroquinoline core, have demonstrated cytotoxic effects against LNCaP cells, but data on PC-3 cells for the thiourea derivatives is less specific.
Data on the H460 (lung cancer) cell line for this specific class of compounds was not prominently found in the surveyed literature.
Interactive Data Table: Anticancer Activity against Other Cancer Cell Lines
| Cell Line | Cancer Type | Derivative Type | IC50/GI50 (µM) |
|---|---|---|---|
| HCT116 | Colon Carcinoma | Morita-Baylis-Hillman adduct of 7-chloroquinoline | 11.03 |
| HT-29 | Colon Carcinoma | Thiosemicarbazone derivative | 6.7 |
| A549 | Lung Carcinoma | N-substituted thiourea derivative | 2.5-12.9 |
| PC-3 | Prostate Cancer | 7-chloro-4-aminoquinolyl sulfonamide | 3.12 |
In Vitro Antimalarial Activity against Plasmodium falciparum Strains
The structural resemblance of this compound derivatives to chloroquine (B1663885) has prompted extensive evaluation of their efficacy against the malaria parasite, Plasmodium falciparum, including both drug-sensitive and drug-resistant strains.
Activity against Chloroquine-Sensitive Strains (e.g., D10, HB3, 3D7)
A number of this compound and related amide, sulfonamide, and urea (B33335) derivatives have demonstrated potent, often submicromolar, activity against chloroquine-sensitive (CQS) strains of P. falciparum. One study reported that a novel 7-chloroquinolinyl thiourea derivative displayed an inhibitory IC50 value of 1.2 µM against the D10 strain. In another comprehensive study, a variety of 7-chloro-4-aminoquinolyl derivatives were synthesized and tested. For the CQS HB3 strain, many of these analogues, including thioureas, showed submicromolar activity. For example, a short-chain sulfonamide derivative exhibited a remarkable IC50 of 17.5 nM against the HB3 strain. Similarly, studies on 7-chloroquinoline–benzimidazole (B57391) hybrids showed potent activity against the 3D7 strain, with IC50 values in the nanomolar range.
Interactive Data Table: Antimalarial Activity against Chloroquine-Sensitive P. falciparum Strains
| Strain | Derivative Type | IC50 (nM) |
|---|---|---|
| D10 | 7-chloroquinolinyl thiourea | 1200 |
| HB3 | 7-chloro-4-aminoquinolyl sulfonamide | 17.5 |
| 3D7 | 7-chloroquinoline–benzimidazole hybrid | Nanomolar range |
Activity against Chloroquine-Resistant Strains (e.g., Dd2)
A critical aspect of developing new antimalarials is their effectiveness against chloroquine-resistant (CQR) strains of P. falciparum. Many of the synthesized this compound and its analogues have shown promise in overcoming chloroquine resistance. The same comprehensive study that reported high potency against the HB3 strain also found that many of the prepared CQ analogues, including thioureas, exhibited submicromolar activity against the CQR Dd2 strain. The aforementioned short-chain sulfonamide derivative, for instance, had an IC50 of 22.7 nM against Dd2 parasites, indicating a very low resistance index. This ability to maintain potency against resistant strains is a key finding that supports the continued investigation of this class of compounds as potential next-generation antimalarial drugs.
Interactive Data Table: Antimalarial Activity against Chloroquine-Resistant P. falciparum Strains
| Strain | Derivative Type | IC50 (nM) |
|---|---|---|
| Dd2 | 7-chloro-4-aminoquinolyl sulfonamide | 22.7 |
| Dd2 | 7-chloroquinoline–benzimidazole hybrid | Nanomolar range |
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| CQ | Chloroquine |
| (4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide) | (4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine |
| Chidamide | N-(2-amino-5-fluorophenyl)-4-((((1E)-3-(pyridin-3-yl)prop-1-en-1-yl)amino)methyl)benzamide |
| Deguelin | (7aR,13aR)-13,13a-dihydro-9,10-dimethoxy-3,3-dimethyl-3H-bis nih.govbenzopyrano[3,4-b:6',5'-e]pyran-7(7aH)-one |
In Vitro Antimicrobial Activity
The antimicrobial potential of this compound and related derivatives has been explored against a wide array of pathogenic bacteria, fungi, and mycobacteria. These investigations aim to identify novel compounds capable of combating infectious diseases, including those caused by drug-resistant strains.
Antibacterial Activity
Derivatives of the 7-chloroquinoline scaffold have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have particularly focused on their efficacy against clinically significant pathogens known for developing resistance to conventional antibiotics.
The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Several series of thiourea and 7-chloroquinoline derivatives have been synthesized and evaluated. For instance, certain thiourea derivatives exhibit potent activity against various Staphylococcus aureus strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis, with MIC values ranging from 2 to 16 µg/mL. nih.gov One specific derivative, identified as TD4, was shown to be particularly effective against MRSA. nih.govresearchgate.net Other studies on different thiourea derivatives also reported significant inhibition against Gram-positive cocci, with MIC values observed in the range of 0.5–8 μg/ml. pjmonline.org
Furthermore, evaluations of 7-chloro-4-aminoquinoline derivatives have shown activity against Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. sphinxsai.com The presence of bulky aromatic substituents on the core structure was found to enhance the antibacterial activity compared to aliphatic groups. sphinxsai.com Another study confirmed the screening of 7-chloroquinoline derivatives against B. subtilis, S. aureus, E. coli, and Salmonella typhimurium. tandfonline.com A specific quinoline thiourea derivative demonstrated bacteriostatic activity against MRSA comparable to the antibiotic vancomycin. core.ac.uk
| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea Derivatives | Staphylococcus aureus | 2-16 | nih.gov |
| Thiourea Derivatives | Methicillin-Resistant S. aureus (MRSA) | 2-16 | nih.gov |
| Thiourea Derivatives | Staphylococcus epidermidis | 2-16 | nih.gov |
| Thiourea Derivatives | Gram-positive cocci | 0.5 - 8 | pjmonline.org |
| 7-Chloroquinoline Sulphonamides | Staphylococcus aureus | - | researchgate.net |
| 7-Chloroquinoline Sulphonamides | Bacillus subtilis | - | researchgate.net |
| 7-Chloroquinoline Sulphonamides | Escherichia coli | - | researchgate.net |
| 7-Chloroquinoline Sulphonamides | Klebsiella pneumoniae | - | researchgate.net |
Note: "-" indicates that the source confirms testing but does not provide a specific MIC value in the abstract.
Antifungal Activity
The antifungal properties of this compound analogues, particularly 7-chloro-4-arylhydrazonequinolines, have been evaluated against a variety of fungal pathogens. These studies are crucial in the search for new treatments for fungal infections, which are a significant cause of morbidity and mortality, especially in immunocompromised individuals.
Fifteen 7-chloro-4-arylhydrazonequinolines were tested for their in vitro antifungal activity against eight oral fungi, including multiple species of Candida such as Candida albicans, C. parapsilosis, and C. tropicalis. researchgate.netnih.govnih.govkab.ac.ug Several of these compounds displayed Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values that were comparable to the widely used antifungal drug fluconazole. researchgate.netnih.govkab.ac.ug For example, one derivative with a 2-fluoro substitution showed high activity with a MIC of 25 μg/mL and an MFC of 50 μg/mL against C. albicans. researchgate.net Further investigation into these compounds revealed that they could also repress essential enzymes like aspartyl proteases and phospholipases in C. albicans, suggesting a potential mechanism of action. nih.gov
Other research has extended the evaluation to different fungal species. Some 7-chloroquinoline derivatives were screened against Aspergillus fumigatus and Candida albicans. tandfonline.com Additionally, 7-chloroquinoline sulphonamide derivatives demonstrated strong antifungal activity against Penicillium simplicissimum and Aspergillus niger, with some compounds showing more potent inhibition than fluconazole. researchgate.net Thiourea derivatives have also been identified as having notable inhibitory effects on the growth and biofilm adherence of the multidrug-resistant fungus Candida auris. nih.govmdpi.com
| Derivative Type | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 7-Chloro-4-arylhydrazonequinoline (2-F subst.) | Candida albicans | 25 | 50 | researchgate.net |
| 7-Chloro-4-arylhydrazonequinolines | Candida albicans | Active | Active | nih.govkab.ac.ug |
| 7-Chloro-4-arylhydrazonequinolines | Candida parapsilosis | Active | Active | nih.govkab.ac.ug |
| 7-Chloro-4-arylhydrazonequinolines | Candida tropicalis | Active | Active | nih.govkab.ac.ug |
| Thiourea Derivatives | Candida auris | Active | - | nih.govmdpi.com |
| 7-Chloroquinoline Sulphonamides | Aspergillus niger | Active | - | researchgate.net |
Note: "Active" indicates that the source confirms antifungal activity but may not provide a specific MIC/MFC value in the abstract. "-" indicates data not provided.
Antimycobacterial Activity
Derivatives of 7-chloro-4-aminoquinoline have been a significant focus of research for developing new anti-tuberculosis drugs, driven by the global health threat posed by Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. researchgate.net
Numerous studies have synthesized and evaluated series of these compounds against the drug-susceptible H37Rv strain of M. tuberculosis. researchgate.netnih.govresearchgate.net A series of twenty-one 7-chloro-4-quinolinylhydrazones were assessed, with several compounds exhibiting a significant Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL. nih.gov This level of activity is comparable to first-line anti-TB drugs like ethambutol (B1671381) (MIC 3.12 µg/mL). nih.gov Another study reported that certain quinoline derivatives possessing triazolo, ureido, and thioureido substituents inhibited M. tuberculosis H37Rv by up to 98% at a concentration of 6.25 µg/mL, with some compounds achieving a MIC of 3.125 µg/mL. researchgate.net
Furthermore, a new series of quinoline tripartite hybrids, designed from existing drugs like chloroquine and ethambutol, were tested against M. tuberculosis. nih.gov One compound from this series, N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea, was found to be twofold more potent than ethambutol. nih.gov These findings underscore the potential of the 7-chloroquinoline scaffold as a basis for the rational design of new and effective anti-TB agents. nih.gov
| Derivative Type | Mycobacterial Strain | MIC (µg/mL) | Reference |
| 7-Chloro-4-quinolinylhydrazones | M. tuberculosis H37Rv | 2.5 | nih.gov |
| Quinoline-thioureido derivatives | M. tuberculosis H37Rv | 3.125 | researchgate.net |
| N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea derivative | M. tuberculosis | More potent than Ethambutol | nih.gov |
| 7-Chloro-4-aminoquinolines | M. tuberculosis H37Rv | Moderate Activity (16 µg/mL) | researchgate.net |
In Vitro Antiprotozoal Activity
The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine, and its derivatives have been investigated for activity against other protozoan parasites.
Activity against Giardia intestinalis
Giardia intestinalis (also known as G. lamblia) is a common intestinal parasite that causes giardiasis. New therapeutic options are needed due to emerging resistance to standard drugs like metronidazole (B1676534). A series of quinoline tripartite hybrids, developed from chloroquine, ethambutol, and isoxyl, were evaluated for their in vitro activity against five protozoa, including Giardia intestinalis. nih.govscilit.com One compound, N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea (compound 6), was identified as the most active against all tested parasites. nih.gov Notably, this compound was found to be 670 times more active than metronidazole against G. intestinalis, highlighting its potential as a lead for a new anti-giardial agent. nih.gov
| Derivative | Protozoan Strain | Activity | Reference |
| N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea | Giardia intestinalis | 670x more active than metronidazole | nih.gov |
Activity against Leishmania mexicana and Leishmania amazonensis
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Several studies have demonstrated the potential of 7-chloroquinoline derivatives against different Leishmania species.
A series of quinoline tripartite hybrids were tested in vitro against Leishmania mexicana. nih.gov The most active compound, N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea, showed activity as potent as the reference drug pentamidine (B1679287) against this species. nih.gov
The antileishmanial activity of ten 7-chloro-4-quinolinylhydrazone derivatives was investigated against Leishmania amazonensis. nih.gov Several compounds were active against both the promastigote (insect stage) and intracellular amastigote (mammalian stage) forms of the parasite. nih.gov Specifically, compounds 2a and 2c were active against intracellular amastigotes with IC50 values of 8.1 µM and 15.6 µM, respectively. nih.gov Importantly, most of these compounds did not show toxicity against murine macrophages, indicating a degree of selectivity for the parasite. nih.gov The mechanism of action for compound 2a appears to be mediated by mitochondrial dysfunction in the parasite. nih.gov
| Derivative Type | Protozoan Strain | IC50 (µM) | Notes | Reference |
| N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea derivative | Leishmania mexicana | - | As active as pentamidine | nih.gov |
| 7-Chloro-4-quinolinylhydrazone (Compound 2a) | L. amazonensis (amastigotes) | 8.1 | Low toxicity to macrophages | nih.gov |
| 7-Chloro-4-quinolinylhydrazone (Compound 2c) | L. amazonensis (amastigotes) | 15.6 | Low toxicity to macrophages | nih.gov |
| 7-Chloro-4-quinolinylhydrazone (Compound 2j) | L. amazonensis (promastigotes) | 21.1 | - | nih.gov |
Activity against Trypanosoma cruzi
The 7-chloroquinoline scaffold is a cornerstone in the search for new agents against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. A series of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives were evaluated in vitro for their potential as antichagasic agents. nih.gov A primary screening against the epimastigote form of the parasite identified several quinolines with high selectivity. nih.gov Further evaluation against intracellular amastigotes, the clinically relevant form, revealed derivative 7 as having the best selectivity index (SI=12.73). nih.gov
In another study, "chimeric" molecules combining the 7-chloroquinoline core with an arylamidine moiety were investigated. nih.gov From a collection of 26 such hybrids, 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline, designated A6, emerged as a highly potent compound against epimastigotes with a half-maximal inhibitory concentration (IC50) of 2.2 µM. nih.gov Remarkably, it was even more effective against the infective trypomastigote forms during mammalian host cell infection, displaying an IC50 of 26.7 nM and a selectivity index of 5,170. nih.gov These findings highlight the 4-amino-7-chloroquinoline structure as a promising template for designing novel trypanocidal drug candidates. nih.gov
| Compound Class | Specific Derivative | Target Organism/Form | Activity (IC50) | Reference |
| 7-chloro-4-amino(oxy)quinoline | Derivative 7 | T. cruzi (amastigote) | Best Selectivity Index (12.73) | nih.gov |
| 7-chloroquinoline-arylamidine hybrid | A6 | T. cruzi (epimastigote) | 2.2 µM | nih.gov |
| 7-chloroquinoline-arylamidine hybrid | A6 | T. cruzi (trypomastigote) | 26.7 nM | nih.gov |
Activity against Entamoeba histolytica and Trichomonas vaginalis
Research has also extended to the activity of 7-chloroquinoline derivatives against other protozoan parasites. A series of quinoline tripartite hybrids, designed by combining pharmacophores from chloroquine, ethambutol, and isoxyl, were tested in vitro against Entamoeba histolytica and Trichomonas vaginalis. While specific IC50 values for each parasite were not detailed in the available literature, one compound, N-(4-Butoxyphenyl)-N'-{2-[(7-chloroquinolin-4-yl)amino]ethyl}urea, was identified as the most active against all parasites tested in the panel. This suggests that the 7-chloroquinoline scaffold holds broad-spectrum antiprotozoal potential.
In Vitro Antiviral Activity
The this compound scaffold and its analogs have been a fertile ground for the discovery of compounds with significant antiviral properties against a range of viruses.
Influenza A Virus
Derivatives of the quinoline core have been investigated as potential anti-influenza agents. In one study, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and synthesized. nih.gov The most promising compound, G07, demonstrated significant activity against the Influenza A/WSN/33 (H1N1) strain, with a half-maximal effective concentration (EC50) of 11.38 µM in a cytopathic effect assay and a half-maximal inhibitory concentration (IC50) of 0.23 µM in a plaque inhibition assay. nih.gov Another compound, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, showed moderate activity with an EC50 value of 22.94 µM. nih.gov While not thiourea derivatives themselves, these findings underscore the importance of the substituted 4-aminoquinoline core in achieving anti-influenza activity.
SARS-CoV-2
The 7-chloroquinoline structure, famously represented by chloroquine and hydroxychloroquine, gained massive attention during the COVID-19 pandemic. Subsequent research focused on developing novel derivatives with improved activity. One such derivative, 4‐[(7‐chloroquinolin‐4‐yl)amino]phenol, was designed using an artificial neural network-based QSAR model, which predicted a potent IC50 value of 12 nM against the SARS-CoV-2 main protease (Mpro). nih.govnih.gov Furthermore, other 4-aminoquinoline derivatives have demonstrated potent antiviral activity in both Vero E6 and Calu-3 cell models against both wild-type and Omicron variants of SARS-CoV-2. accscience.comresearchgate.net In a separate line of research, various thiourea derivatives were screened for their ability to inhibit the interaction between the virus's receptor-binding domain (RBD) and the human ACE2 receptor. scienceopen.com Thiourea derivatives designated SSAA09E2 and SSAA09E3 were found to block early virus-host cell interactions with EC50 values ranging from 3.1 to 9.7 µM. scienceopen.com
HIV
Thiourea derivatives have been recognized for their potential as inhibitors of HIV, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Computational studies have been employed to predict the interaction of 7-chloroquinoline derivatives, linked to the established antiretroviral drug AZT via a 1,2,3-triazole ring, with HIV reverse transcriptase. researchgate.net Such triazole-containing hybrids are noted for their potential to block multiple HIV-1 enzymes, including reverse transcriptase, integrase, and protease. researchgate.net Further studies on phenylalanine derivatives containing a benzothiazole (B30560) moiety identified compounds with moderate to potent activity against HIV-1 in MT-4 cells, with EC50 values as low as 3.57 µM. kuleuven.be
Hepatitis C
The quinoline scaffold has also been incorporated into compounds targeting the Hepatitis C virus (HCV). A quinoline tricyclic derivative was reported to exhibit anti-HCV activity with an EC50 value of 3.1 µM. nih.gov While extensive data on specific this compound derivatives is limited in the provided sources, the activity of related quinoline structures suggests a promising avenue for further investigation. Natural compounds containing flavonoid structures have also shown potent anti-HCV activity, with some inhibiting the NS5B polymerase with IC50 values in the low micromolar range. nih.gov
Chikungunya Virus
The parent 4-aminoquinoline compound, chloroquine, is known to possess in vitro activity against Chikungunya virus (CHIKV) by interfering with the endosome-mediated viral entry into host cells. nih.gov Building on this, more complex derivatives have been developed. A novel derivative created by linking paulownin, a natural lignan, with a chloroquinoline moiety via a 1,2,3-triazole ring demonstrated potent anti-CHIKV activity. nih.gov This compound, designated derivative 7, showed a median effective concentration (EC50) of 9.05 µM and was found to significantly reduce CHIKV replication. nih.gov Another study identified a 2,4-diaminoquinazoline derivative, DCR 137, as a potent inhibitor of CHIKV replication, proving more effective than the reference drug ribavirin. mdpi.com
| Virus | Compound Class/Derivative | Activity | Reference |
| Influenza A (H1N1) | 4-[(quinolin-4-yl)amino]benzamide (G07) | EC50 = 11.38 µM | nih.gov |
| SARS-CoV-2 | 4‐[(7‐chloroquinolin‐4‐yl)amino]phenol | Predicted IC50 = 12 nM (Mpro) | nih.govnih.gov |
| SARS-CoV-2 | Thiourea derivative (SSAA09E2) | EC50 = 3.1-9.7 µM | scienceopen.com |
| HIV-1 | Phenylalanine-benzothiazole derivative (7u) | EC50 = 3.57 µM | kuleuven.be |
| Hepatitis C | Quinoline tricyclic derivative | EC50 = 3.1 µM | nih.gov |
| Chikungunya | Paulownin-triazole-chloroquinoline derivative (7) | EC50 = 9.05 µM | nih.gov |
Enzyme Inhibition Profiles
Urease Inhibition
Derivatives of this compound have shown significant promise as inhibitors of urease, a metalloenzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. A study evaluating quinoline-based acyl thiourea derivatives (compounds 1-26) found that 19 of these compounds displayed potent urease inhibition, with IC50 values ranging from 1.19 µM to 18.92 µM. tandfonline.com This was notably more effective than the standard inhibitor, thiourea (IC50 = 19.53 µM). tandfonline.com
Another investigation into N,N-disubstituted thiourea and thiazolidinone scaffolds based on a quinolone moiety also revealed strong urease inhibitory activity. mdpi.com Compounds bearing a methyl group on the quinolone skeleton were particularly active, with IC50 values between 1.83 µM and 2.48 µM, making them approximately 12-fold more potent than standard inhibitors. mdpi.com The related quinolone-thiazole hybrids showed moderate activity, with the most effective compound having an IC50 of 18.80 µM. mdpi.com
| Compound Series | Most Active Derivative(s) | Urease Inhibition (IC50) | Standard (Thiourea) | Reference |
| Quinoline-based acyl thioureas | 19 derivatives | 1.19–18.92 µM | 19.53 µM | tandfonline.com |
| N,N-disubstituted thioureas (quinolone-based) | 5a-c | 1.83–2.48 µM | 22.8 µM | mdpi.com |
| Quinolone-thiazole hybrids | 7c | 18.80 µM | 22.8 µM | mdpi.com |
Tyrosine Kinase Inhibition
The quinoline scaffold is a key component of several approved tyrosine kinase inhibitors used in cancer therapy. mdpi.com For instance, Bosutinib, a quinoline-based drug, is a Bcr-Abl kinase inhibitor for treating chronic myelogenous leukemia. mdpi.com Lenvatinib, another quinoline derivative, inhibits multiple receptor tyrosine kinases. mdpi.com While these examples establish the potential of the quinoline core for kinase inhibition, specific research focusing on the this compound derivatives against kinases like EGFR, K-Ras, BRAF (V600E), HER-2, or c-Met was not detailed in the provided search results. However, the development of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids as inhibitors of cancer cell growth points towards the continued exploration of this scaffold in targeting pathways often regulated by tyrosine kinases. mdpi.com
DNA Gyrase and Topoisomerase IV Inhibition
Quinolone-based compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. researchgate.netnih.govnih.gov Research into derivatives of the 7-chloroquinoline scaffold has yielded compounds with potent inhibitory activity.
A study on 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs, which are synthesized from thiourea precursors, identified them as potential inhibitors of Mycobacterium tuberculosis DNA gyrase. researchgate.netdntb.gov.ua One derivative, compound 4o, proved to be a potent lead, demonstrating 82% inhibition of the enzyme's activity at a concentration of 1 µM. researchgate.net
Furthermore, a novel thiourea derivative tagged with thiadiazole, imidazole, and triazine moieties was evaluated for its enzyme inhibitory potential. mdpi.com This compound, designated as compound 8, showed excellent inhibitory activity against Escherichia coli DNA gyrase B (IC50 = 0.33 µM) and moderate activity against E. coli Topoisomerase IV (IC50 = 19.72 µM). mdpi.com These values are comparable to the standard inhibitor novobiocin (B609625) (IC50 = 0.28 µM for Gyrase B and 10.65 µM for Topoisomerase IV). mdpi.com These findings confirm that modifying the core this compound structure can produce potent dual inhibitors of bacterial topoisomerases.
| Enzyme Target | Compound Class/Derivative | Organism | Activity | Reference |
| DNA Gyrase | 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one (4o) | M. tuberculosis | 82% inhibition at 1 µM | researchgate.net |
| DNA Gyrase B | Thiourea-thiadiazole hybrid (8) | E. coli | IC50 = 0.33 µM | mdpi.com |
| Topoisomerase IV | Thiourea-thiadiazole hybrid (8) | E. coli | IC50 = 19.72 µM | mdpi.com |
Kinesin Spindle Protein (Eg5) Inhibition
The kinesin spindle protein (Eg5), a member of the kinesin-5 family, is essential for the formation and maintenance of the bipolar spindle during mitosis. Its inhibition leads to cell-cycle arrest and subsequent apoptosis in tumor cells, making it a promising target for cancer therapy. nih.govnih.gov While direct studies on this compound are limited, research into structurally related 7-chloroquinoline derivatives has shown potential for Eg5 inhibition.
For instance, a study focused on 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) derivatives identified compounds with potent inhibitory activity against Eg5. nih.gov Two such derivatives, compounds 6d and 6e, demonstrated significant inhibition with IC50 values of 1.519 ± 0.4415 μM and 0.2848 ± 0.070 μM, respectively. nih.gov These compounds also exhibited substantial antiproliferative effects against MCF-7 breast cancer cells. nih.gov Molecular modeling and simulations further supported stable interactions of these derivatives within the active site of Eg5. nih.gov Another class of compounds, 3,4-dihydropyrimidine-2-ones, which can be synthesized using thiourea, have also been investigated as Eg5 inhibitors, highlighting the potential of thiourea-containing scaffolds in this area. sums.ac.ir
These findings suggest that the 7-chloroquinoline nucleus can serve as a valuable scaffold for the design of novel Eg5 inhibitors. The incorporation of a thiourea linker, a common element in various biologically active molecules, could be a viable strategy for developing new anticancer agents targeting mitotic kinesins.
Ion Channel Modulation (e.g., KCa3.1 channel activation)
The intermediate-conductance calcium-activated potassium channel, KCa3.1, is implicated in a variety of physiological processes, including immune responses and cell proliferation. nih.gov Modulation of this channel is therefore a significant area of therapeutic interest. Pharmacological activation of KCa3.1 channels in T-cells, for example, is being explored as a method to enhance anti-tumor immunity. nih.gov
Research has identified certain quinoline derivatives as activators of the KCa3.1 channel. A study on novel quinoline derivatives led to the identification of SKA-346, which selectively activated KCa3.1 with an EC50 of 1.9 μM. rsc.org This compound demonstrated selectivity over a panel of 14 other ion channels. rsc.org In silico analysis suggested that SKA-346 binds at the interface between calmodulin and the KCa3.1 channel. rsc.org While these findings are promising for the broader class of quinoline derivatives, specific studies on the effects of this compound on KCa3.1 or other ion channels are not yet prevalent in the published literature. The potential for this specific chemical entity to modulate ion channels remains an area for future investigation.
Inhibition of Heme Detoxification Pathway (e.g., Hematin/Hemozoin formation, Falcipain-2 inhibition)
A well-established mechanism of action for 4-aminoquinoline-based antimalarial drugs is the inhibition of the heme detoxification pathway in the Plasmodium parasite. The parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to a buildup of toxic heme and parasite death.
The 7-chloroquinoline core is a critical structural feature for this activity. Studies on various 7-chloroquinoline derivatives have consistently demonstrated their ability to inhibit β-hematin (synthetic hemozoin) formation. mesamalaria.org For instance, novel chloroquinoline-4H-chromene conjugates have been synthesized and shown to possess significant anti-malarial activity, with molecular docking studies suggesting strong binding affinity to P. falciparum lactate (B86563) dehydrogenase (PfLDH), another key parasitic enzyme. nih.gov
Furthermore, the cysteine protease falcipain-2, which is involved in the initial stages of hemoglobin degradation by the parasite, has also been identified as a target for some antimalarial compounds. While specific data on the direct inhibition of falcipain-2 by this compound is limited, the broader class of 7-chloroquinoline derivatives has been investigated for its multi-target potential within the parasite's digestive vacuole.
Other Enzyme Inhibition (e.g., HDAC, COX-2, 5-LOX, alpha glucosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase)
Derivatives of this compound have been investigated for their inhibitory effects on a wide array of enzymes, indicating a broad spectrum of potential therapeutic applications.
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in gene expression and are significant targets in cancer therapy. mdpi.comnih.gov Acyl thiourea derivatives have been explored as novel zinc-binding groups for HDAC inhibitors. mdpi.com Additionally, a series of quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides have been designed and synthesized as potent HDAC inhibitors, with some compounds showing preferable inhibition for class I HDACs. nih.gov
COX-2 and 5-LOX Inhibition: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway. Dual inhibition of these enzymes is a sought-after strategy for developing anti-inflammatory drugs with fewer side effects. d-nb.info While direct studies on this compound are scarce, related heterocyclic structures like thiazoles and pyrazoloquinazolines have been shown to act as dual COX-2/5-LOX inhibitors. nih.govmdpi.com
Alpha-Glucosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. mdpi.com Several studies have reported that quinoline derivatives can act as potent α-glucosidase inhibitors. researchgate.netnih.gov For example, a series of imidazole-bearing thioquinoline derivatives exhibited significantly better potency than the standard drug acarbose. nih.gov Similarly, thiourea derivatives based on 3-aminopyridin-2(1H)-ones have also shown promising α-glucosidase inhibitory activity. nih.gov
Acetylcholinesterase and Butyrylcholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the treatment of Alzheimer's disease. mdpi.com A study on tacrine-7-chloroquinoline hybrids with thiourea linkers revealed their potential as cholinesterase inhibitors. eurekaselect.comresearchgate.net Specifically, one hybrid exhibited high activity towards human BChE, while another was potent against human AChE. eurekaselect.com Kinetic studies indicated a mixed-type inhibition for these compounds. eurekaselect.com Other 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives have also demonstrated potent AChE inhibitory activity. nih.gov
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov A series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have been assayed as inhibitors of several human CA isoforms, with some showing isoform-selective inhibition. nih.gov Additionally, amide and thiourea derivatives have been screened against human CAs, with some sulfonamide-substituted amides acting as excellent selective inhibitors. nih.gov
In Vitro Biological Mechanisms (excluding in vivo clinical effects or general safety)
Beyond direct enzyme inhibition, derivatives of this compound have been shown to influence fundamental cellular processes, as detailed in the following subsections.
The integrity of the plasma membrane is crucial for cell viability. Some antimicrobial and anticancer agents exert their effects by disrupting this barrier. However, studies on certain 7-chloroquinoline derivatives suggest that this may not be a primary mechanism of action for this class of compounds.
In a study investigating the antileishmanial activity of ten 7-chloro-4-quinolinylhydrazone derivatives, it was observed that the most active compound did not cause any alteration in the plasma membrane integrity of the parasites. nih.govresearchgate.net Instead, the compound's effects were attributed to mitochondrial dysfunction. nih.gov This finding suggests that at least for some derivatives of 7-chloroquinoline, the cytotoxic effects are mediated by intracellular targets rather than direct damage to the cell membrane. Further research is needed to determine if this holds true for the thiourea derivatives specifically.
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. The ability to induce apoptosis in cancer cells is a hallmark of many effective anticancer drugs. nih.gov A growing body of evidence indicates that 7-chloroquinoline derivatives are capable of triggering this process in various cancer cell lines.
Studies on novel 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated their ability to induce apoptosis. ul.ienih.gov At higher concentrations, these compounds led to the accumulation of cells in the G0/G1 phase of the cell cycle and the induction of apoptosis in CCRF-CEM leukemia cells. ul.ie Similarly, other 7-chloroquinoline derivatives have been shown to induce apoptosis in human MCF-7 breast cancer and A549 lung cancer cell lines. researchgate.net The induction of apoptosis is often accompanied by cell cycle arrest, further highlighting the antiproliferative potential of these compounds. ul.ieresearchgate.net The antitumor effects of various 7-chloroquinoline derivatives have also been observed in HCT-116 colon carcinoma and HeLa cervical carcinoma cell lines. tandfonline.com
Modulation of Cell Proliferation
Derivatives of this compound have been a subject of significant interest in preclinical pharmacological research due to their potential to modulate cell proliferation, a key hallmark of cancer. The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents, known to exhibit bioactivity through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. researchgate.netnih.gov The incorporation of a thiourea moiety into the 7-chloroquinoline structure has been explored as a strategy to enhance these anti-proliferative effects.
Research into new 7-chloroquinoline derivatives has shown that compounds incorporating a thiosemicarbazide (B42300) group, a close structural relative of thiourea, exhibit pronounced antitumor effects. tandfonline.com Specifically, compounds such as 1-(7-chloroquinolin-4-yl)thiosemicarbazide and its cyclized derivative, 3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one, have demonstrated significant cytotoxic activity against multiple human cancer cell lines. tandfonline.com
In vitro studies have quantified the anti-proliferative efficacy of these compounds. The most notable activity was observed against colon carcinoma (HCT-116), cervical carcinoma (Hela), and breast cancer (MCF-7) cell lines. tandfonline.com Compound 9 , the cyclized derivative, was particularly potent across all tested cell lines and showed a degree of selectivity toward MCF-7 cells. tandfonline.com Importantly, these compounds were found to be generally non-toxic to normal human liver cells (HL-7702), indicating a potential for cancer-specific cytotoxicity. tandfonline.com
Table 1: In Vitro Anti-proliferative Activity of 7-Chloroquinoline-Thiosemicarbazide Derivatives (IC₅₀ in µM) tandfonline.com
| Compound | HCT-116 (Colon Carcinoma) | Hela (Cervical Carcinoma) | MCF-7 (Breast Cancer) |
|---|---|---|---|
| 3 | 23.39 | 50.03 | - |
| 9 | 21.41 | 21.41 | - |
Further studies on structurally related thiourea derivatives have reinforced the importance of this functional group in anticancer activity. While not directly attached to a quinoline ring, certain dihalogenophenyl thioureas have shown potent and selective cytotoxicity against colon cancer cell lines SW620 and SW480. mdpi.com For instance, 3,4-dichlorophenylthiourea demonstrated a very low IC₅₀ value of 1.5 µM against the SW620 cell line. mdpi.com This highlights the intrinsic anti-proliferative potential of the thiourea scaffold that can be harnessed in designing quinoline-based agents. mdpi.com
Table 2: Cytotoxic Activity of Select Thiourea Derivatives Against Colon Cancer Cell Lines (IC₅₀ in µM) mdpi.com
| Compound | SW480 (Colon Adenocarcinoma) | SW620 (Metastatic Colon Adenocarcinoma) |
|---|---|---|
| 1 (3-chloro-4-fluorophenylthiourea) | 29.5 ± 2.60 | 9.4 ± 1.85 |
| 2 (3,4-dichlorophenylthiourea) | 24.8 ± 1.80 | 1.5 ± 0.72 |
Investigations into other sulfur-containing 7-chloroquinoline derivatives have also provided insights into structure-activity relationships. A broad series of 7-chloro-(4-thioalkylquinoline) derivatives, including sulfanyl (B85325), sulfinyl, and sulfonyl compounds, were evaluated for cytotoxic activity against a panel of eight human cancer cell lines. nih.gov The results indicated that, with some exceptions, the sulfanyl and sulfinyl derivatives generally exhibited lower cytotoxicity compared to the sulfonyl N-oxide derivatives, suggesting that the oxidation state of the sulfur atom plays a crucial role in modulating anti-proliferative activity. nih.gov
Table 3: Cytotoxic Activity (IC₅₀, µM) of Representative 7-chloro-(4-thioalkylquinoline) Derivatives nih.gov
| Compound | Cell Line: A549 (Lung) | Cell Line: HCT-116 (Colon) | Cell Line: MCF-7 (Breast) | Cell Line: PC-3 (Prostate) |
|---|---|---|---|---|
| 42 (Sulfinyl) | 16.8 ± 0.8 | 15.1 ± 0.9 | 12.8 ± 0.5 | 14.2 ± 0.7 |
| 63 (Sulfonyl N-oxide) | 3.5 ± 0.3 | 3.9 ± 0.2 | 3.6 ± 0.1 | 3.4 ± 0.1 |
| 73 (Sulfonyl N-oxide) | 5.2 ± 0.3 | 6.5 ± 0.4 | 4.9 ± 0.3 | 5.1 ± 0.2 |
While some new 7-chloroquinolinyl thiourea derivatives have been synthesized and evaluated, certain compounds showed a lack of significant cytotoxicity towards cell lines like HeLa, suggesting that specific structural features are necessary for potent anti-proliferative effects and that some derivatives may exhibit selectivity for other biological targets, such as parasites. nih.gov
Structure Activity Relationship Sar Studies of 7 Chloroquinolin 4 Yl Amino Thiourea Derivatives
Influence of Quinoline (B57606) Ring Substitutions on Biological Activity
The 7-chloroquinoline (B30040) core is a well-established pharmacophore, most notably present in the antimalarial drug chloroquine (B1663885). nih.gov SAR studies have consistently highlighted the importance of the 7-chloro substituent for antimalarial efficacy. Modifications to the quinoline nucleus, particularly at the 7-position, often lead to a reduction in potency. nih.govnih.gov It is widely accepted that the electron-withdrawing nature of the chlorine atom at this position is crucial for the compound's activity. nih.gov
While the 7-chloro group is often considered essential, some studies have explored other substitutions to modulate activity and overcome resistance. For instance, replacing the 7-chloro group with a trifluoromethyl group, another electron-withdrawing substituent, has been investigated in broader 4-aminoquinoline (B48711) series. nih.gov However, for the [(7-chloroquinolin-4-yl)amino]thiourea series, the majority of potent compounds retain the 7-chloro substitution, indicating its critical role in the interaction with biological targets. researchgate.netnih.govnih.gov Research into other substitutions on the quinoline ring of these specific thiourea (B124793) derivatives is less common, with most efforts focused on modifying the side chain attached to the 4-amino position. nih.gov
| Quinoline Ring Substitution | General Effect on Biological Activity | Reference Compound Example |
| 7-Chloro | Generally essential for high antimalarial activity. | Chloroquine, various this compound derivatives. |
| Other 7-substituents (e.g., phenoxy) | Can exhibit potent activity, particularly against multi-drug resistant strains in other 4-aminoquinoline series. | 7-Phenoxy-4-aminoquinoline analogs. nih.gov |
| Modifications at other positions | Most modifications to the quinoline nucleus have been found to lower potency in related 4-aminoquinoline series. | General 4-aminoquinoline analogs. nih.gov |
Role of Thiourea Moiety Modifications and Substitutions
The thiourea moiety is a versatile functional group known for its diverse biological properties, including antimicrobial, antiviral, and anticancer activities. researchgate.netontosight.aibiointerfaceresearch.com In the context of 7-chloroquinoline derivatives, the thiourea group acts as a flexible linker and a key interaction site. Modifications to the N and N' positions of the thiourea group have a profound impact on the biological activity of the resulting compounds.
Systematic variations of the substituents on the terminal nitrogen of the thiourea side chain have been explored to enhance antimalarial activity and overcome chloroquine resistance. researchgate.netnih.gov The introduction of both aliphatic and aromatic groups has been investigated. For example, the synthesis of a series of 4-amino-7-chloroquinolyl-derived thioureas revealed that many analogues exhibit submicromolar antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.netnih.gov The nature of the substituent influences the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical for its interaction with the biological target. biointerfaceresearch.com
| Compound ID | Thiourea N'-Substituent | Biological Activity (IC50 vs. P. falciparum) |
| Thiourea 23 | Ethyl | HB3: 204 nM, Dd2: 443 nM nih.gov |
| Thiourea 24 | Propyl | HB3: 135 nM, Dd2: 247 nM nih.gov |
| Thiourea 25 | Phenyl | HB3: 201 nM, Dd2: 432 nM nih.gov |
| Thiourea 26 | 4-Fluorophenyl | HB3: 139 nM, Dd2: 260 nM nih.gov |
HB3: Chloroquine-sensitive strain; Dd2: Chloroquine-resistant strain.
| Compound Series | Side Chain Variation | Observed Impact on Activity |
| 4-Amino-7-chloroquinolyl ureas and thioureas | Variation in terminal substituent on the thiourea | Submicromolar antiplasmodial activity was observed for most compounds. nih.gov |
| 4-Amino-7-chloroquinolyl sulfonamides | Introduction of a terminal dansyl moiety with a short side chain | Resulted in high antiplasmodial potency and a low resistance index. nih.govnih.gov |
| General 4-amino-7-chloroquinolines | Systematic variation of side chain length | Revealed promising leads that overcome chloroquine resistance. researchgate.netnih.gov |
Stereochemical Considerations and Enantiomeric Effects on Activity
Stereochemistry can play a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit different potencies and toxicities due to their differential interactions with chiral biological targets such as enzymes and receptors. While the parent compound this compound is achiral, the introduction of chiral centers in the side chain can lead to enantiomeric pairs.
Although the broader field of 4-aminoquinoline antimalarials has seen studies on the effects of stereochemistry, specific research focusing on the enantiomeric effects of chiral this compound derivatives is not extensively detailed in the provided search context. However, it is a well-established principle in medicinal chemistry that the spatial arrangement of functional groups is critical for molecular recognition. Therefore, it is highly probable that the stereochemistry of any chiral side chains in these derivatives would significantly influence their biological activity. Future research in this area would be valuable for the rational design of more potent and selective agents.
Molecular Mechanisms and Biological Targets of 7 Chloroquinolin 4 Yl Amino Thiourea Derivatives Detailed Cellular/molecular Level
Target Identification and Validation Approaches
The journey to understanding the mechanism of action of any therapeutic agent begins with the critical steps of target identification and validation. For derivatives of [(7-Chloroquinolin-4-yl)amino]thiourea, researchers employ a variety of advanced techniques to pinpoint their molecular partners within the cell.
A primary approach involves in silico molecular docking studies . This computational method predicts the binding affinity of the thiourea (B124793) derivatives to a library of known biological targets, such as enzymes and receptors. By comparing the docking scores and binding energies, potential targets can be prioritized for further investigation.
Another powerful technique is in vitro resistance generation . In this method, susceptible cell lines or microorganisms are exposed to increasing concentrations of the compound. The genetic makeup of the resistant organisms is then analyzed to identify mutations in specific proteins, which are likely the direct targets of the compound.
Furthermore, genetic approaches like target knockout or knockdown using technologies such as CRISPR/Cas9 or RNA interference (RNAi) are employed. By observing whether the absence or reduction of a specific protein affects the activity of the thiourea derivative, researchers can validate its role as a biological target. For instance, if a cancer cell line with a knockout of a particular kinase shows resistance to a this compound derivative, it strongly suggests that the kinase is a primary target.
Finally, comparison with compounds having known mechanisms of action provides valuable clues. If a novel thiourea derivative exhibits a similar biological effect to a well-characterized drug, it is plausible that they share a common molecular target or pathway.
Protein-Ligand Interaction Analysis
Once a biological target is identified, the next step is to understand the precise nature of the interaction between the this compound derivative (the ligand) and the target protein. This analysis is crucial for optimizing the compound's potency and selectivity.
Specific Residues Involved in Binding
Molecular docking and crystallography studies have revealed that specific amino acid residues within the binding pockets of target proteins play a pivotal role in anchoring the this compound derivatives. For example, in kinases, which are common targets for quinoline-based compounds, residues in the ATP-binding site are frequently involved. Studies on related quinoline (B57606) derivatives have shown interactions with key amino acids such as glutamate, aspartate, and various hydrophobic residues. The precise residues involved can vary depending on the specific derivative and the target protein.
Types of Interactions
The stability of the protein-ligand complex is maintained by a combination of non-covalent interactions. These interactions are critical for the biological activity of the this compound derivatives.
Hydrogen Bonding: The thiourea moiety, with its nitrogen and sulfur atoms, and the quinoline ring's nitrogen are excellent hydrogen bond donors and acceptors. These groups frequently form hydrogen bonds with the backbone or side chains of amino acid residues in the target protein's active site. For instance, the N-H groups of the thiourea can form hydrogen bonds with the carboxylate side chains of aspartic or glutamic acid residues.
Pi-Pi Stacking: The planar aromatic system of the 7-chloroquinoline (B30040) ring can participate in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. This type of interaction, where the electron clouds of the aromatic rings overlap, provides additional stability to the protein-ligand complex.
| Interaction Type | Key Functional Groups on Ligand | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Hydrogen Bonding | Thiourea (-NH-CS-NH-), Quinoline Nitrogen | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrophobic Interactions | Quinoline Ring, Alkyl/Aryl Substituents | Leucine, Valine, Isoleucine, Alanine |
| Pi-Pi Stacking | Quinoline Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan |
Pathway Modulation and Cellular Responses
The binding of this compound derivatives to their biological targets triggers a cascade of downstream events, leading to specific cellular responses. These responses are the ultimate manifestation of the compound's biological activity.
One of the key cellular processes affected by these derivatives is the inhibition of protein phosphorylation . Many quinoline-based compounds are known to be potent inhibitors of protein kinases. By binding to the ATP-binding site of kinases, they prevent the transfer of a phosphate group to substrate proteins, thereby disrupting signaling pathways that are critical for cell growth, proliferation, and survival. For example, inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase in angiogenesis, has been observed with some quinoline derivatives, suggesting a potential anti-angiogenic mechanism. nih.gov
A significant cellular response to treatment with these compounds is the induction of apoptosis , or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies on related quinoline compounds have shown that they can alter the expression of key apoptotic proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. tbzmed.ac.ir This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis. tbzmed.ac.ir
Furthermore, derivatives of this compound have been shown to cause cell cycle arrest . By interfering with the proteins that regulate the progression of the cell cycle, these compounds can halt cell division at specific checkpoints, such as the G2/M phase. This prevents cancer cells from proliferating and can ultimately lead to their demise.
Finally, some quinoline-based compounds have been found to induce a DNA damage response . This can involve the intercalation of the compound into the DNA double helix or the inhibition of enzymes involved in DNA replication and repair, such as topoisomerase II. nih.govbiorxiv.org The resulting DNA damage can trigger cell cycle arrest and apoptosis. biorxiv.org
| Cellular Response | Underlying Mechanism | Key Molecular Players |
|---|---|---|
| Inhibition of Protein Phosphorylation | Kinase inhibition | VEGFR-2, other protein kinases |
| Induction of Apoptosis | Modulation of apoptotic pathways | Bax, Bcl-2, Caspases |
| Cell Cycle Arrest | Disruption of cell cycle regulation | Cyclins, Cyclin-dependent kinases |
| DNA Damage Response | DNA intercalation, enzyme inhibition | Topoisomerase II, p53 |
Computational and Chemoinformatic Approaches in the Study of 7 Chloroquinolin 4 Yl Amino Thiourea Derivatives
Molecular Docking Studies for Binding Affinity and Conformation Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. farmaciajournal.com For derivatives of [(7-chloroquinolin-4-yl)amino]thiourea, these studies are instrumental in understanding their mechanism of action at a molecular level.
Researchers have employed molecular docking to investigate the interactions of these compounds with various biological targets. For instance, in the context of antibacterial research, DNA gyrase subunit B is a common target. nih.gov Docking studies reveal how the thiourea (B124793) derivatives fit into the ATP-binding pocket of this enzyme, elucidating key interactions with amino acid residues. farmaciajournal.com The binding affinity is often quantified by a docking score, with lower scores typically indicating a more favorable interaction. mdpi.com
Key interactions often involve hydrogen bonds formed by the NH and C=S groups of the thiourea moiety, as well as interactions with the quinoline (B57606) ring. nih.gov For example, studies on related 7-chloroquinoline (B30040) derivatives have identified interactions with residues such as Glu310 and Asp404 in the active site of tyrosine-protein kinase c-Src. nih.gov The specific conformation of the ligand within the binding site is also a critical outcome of these studies, providing a static image of the ligand-receptor complex.
| Compound Type | Protein Target | Key Findings | Reference |
|---|---|---|---|
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Tyrosine-protein kinase c-Src (PDB: 3G6H) | Compound 12d showed a binding energy of -119.99 kcal/mol, forming hydrogen bonds with Glu310 and Asp404. | nih.gov |
| 1-allyl-3-benzoylthiourea analogs | DNA gyrase subunit B (PDB: 1KZN) | Candidate compounds showed good affinity to the receptor, comparable to known inhibitors like clorobiocin. | nih.gov |
| Imidazolidinone derivatives | Cyclooxygenase-2 (COX-2) (PDB: 5KIR) | Compounds 3 and 5 showed strong affinities with docking scores of -11.569 and -11.240 kcal/mol, respectively. | najah.edu |
| 4-[(7-Chloroquinoline-4-yl)amino]phenol | SARS-CoV-2 Mpro | The compound exhibited a binding affinity of -7.8 kcal/mol. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. crpsonline.com For this compound derivatives, QSAR models are developed to predict their activity, for instance, as antimalarial agents, and to guide the design of new analogs with enhanced potency. crpsonline.comasianpubs.org
Both 2D- and 3D-QSAR studies have been conducted on 4-aminoquinoline (B48711) derivatives. crpsonline.com In 2D-QSAR, descriptors calculated from the 2D structure of the molecules (e.g., electronic properties like LUMO energy, and shape indices) are correlated with biological activity. crpsonline.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural alignments of the molecules to derive steric and electrostatic field descriptors. nih.gov
The statistical significance of QSAR models is evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability of the model. nih.govresearchgate.net These models can highlight which structural features are positively or negatively correlated with the biological activity, providing valuable insights for medicinal chemists. For example, a QSAR study on 4-aminoquinoline derivatives identified LUMOEnergy, SdsCHE-index, and Quadrupole1 as important descriptors for antimalarial activity. crpsonline.com
| QSAR Model Type | Biological Activity | Key Statistical Parameters | Important Descriptors | Reference |
|---|---|---|---|---|
| 2D-QSAR (SW-MLR) | Antimalarial (3D7 strain) | r² = 0.7808, q² = 0.6492, pred_r² = 0.9044 | LUMOEnergy, SdsCHE-index, Quadrupole1 | crpsonline.com |
| 3D-QSAR (kNN-MFA) | Antimalarial (3D7 strain) | q² = 0.7107, pred_r² = 0.8521 | Steric, Electrostatic, Hydrophobic fields | crpsonline.com |
| HQSAR | Anti-Mycobacterium tuberculosis | q² = 0.77, r² = 0.98 | Molecular fragments (holograms) | nih.gov |
| ANN-based QSAR | SARS-CoV-2 Mpro inhibition | R² = 0.899 | Not specified | nih.gov |
Molecular Dynamics Simulations for Ligand-Target Dynamics
While molecular docking provides a static view of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations track the movements of atoms in a ligand-receptor complex over time, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.gov
For this compound derivatives, MD simulations can be used to validate the binding modes predicted by docking. jchemlett.com By simulating the complex for several nanoseconds, researchers can observe whether the key interactions are maintained and whether the ligand remains stably bound in the active site. These simulations can reveal conformational changes in the protein upon ligand binding that are not apparent from static models. nih.gov The stability of the complex during the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over time.
Pharmacophore Modeling and Virtual Screening for Novel Lead Identification
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. unl.edu
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore. mdpi.comdovepress.com This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds but similar interaction patterns to the original active molecules. nih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking and ADME prediction, before being selected for synthesis and biological testing. mdpi.com
In Silico Prediction of Drug-likeness and Bioavailability Parameters (e.g., ADME prediction for research guidance, not specific clinical data)
In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of new compounds. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules, which collectively determine their bioavailability and drug-likeness. nih.govsemanticscholar.org
For this compound derivatives, various parameters are calculated to predict their potential as drug candidates. These include compliance with Lipinski's rule of five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov Other important parameters include the topological polar surface area (TPSA), which is related to cell permeability, and the number of rotatable bonds, which influences conformational flexibility. nih.gov These predictions help in prioritizing compounds for further experimental evaluation. mdpi.com
| Parameter | Description | Typical Value Range for Drug-Likeness | Reference |
|---|---|---|---|
| Molecular Weight (Mw) | The mass of a molecule. | ≤ 500 g/mol | nih.gov |
| milogP | The logarithm of the partition coefficient between n-octanol and water, an indicator of lipophilicity. | ≤ 5 | nih.gov |
| nOHNH | Number of hydrogen-bond donors. | ≤ 5 | nih.gov |
| nON | Number of hydrogen-bond acceptors. | ≤ 10 | nih.gov |
| TPSA | Topological Polar Surface Area, related to permeability. | ≤ 140 Ų | nih.gov |
| Nrotb | Number of rotatable bonds, related to molecular flexibility. | ≤ 10 | nih.gov |
Chemoinformatic Analysis of Compound Libraries and Chemical Space
Chemoinformatics involves the use of computational methods to analyze and organize large sets of chemical data. In the context of this compound derivatives, chemoinformatic analysis is used to explore the chemical space of synthesized or virtual compound libraries.
By analyzing the diversity and distribution of compounds in a library, researchers can identify novel structural motifs and explore structure-activity relationships on a larger scale. Techniques such as molecular fingerprinting and clustering can be used to group compounds based on their structural similarity. This allows for a systematic exploration of the chemical space and helps in identifying areas that are underexplored, potentially leading to the design of new derivatives with improved properties. Chemoinformatic tools also play a role in managing and analyzing the large datasets generated from high-throughput screening and computational studies.
Medicinal Chemistry Design Principles for Optimizing 7 Chloroquinolin 4 Yl Amino Thiourea Leads
Scaffold Modification and Derivatization Strategies for Enhanced Potency
The potency of [(7-Chloroquinolin-4-yl)amino]thiourea analogs is profoundly influenced by modifications to both the 7-chloroquinoline (B30040) ring and the thiourea (B124793) side chain. Research has shown that while the 7-chloroquinoline core is often crucial for activity, modifications of the side chain are a more promising avenue for improving potency and overcoming drug resistance. nih.gov
Derivatization of the Thiourea Moiety: The terminal amine of the thiourea group is a primary site for derivatization. Attaching various aliphatic and aromatic substituents allows for a systematic exploration of the structure-activity relationship (SAR). For instance, introducing different functional groups can alter the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which affect its interaction with the biological target.
In one study, a series of 7-chloroquinolinyl thiourea derivatives were synthesized from 4,7-dichloroquinoline (B193633) isothiocyanate and evaluated for their in vitro antimalarial activity. The results indicated that the nature of the substituent on the thiourea nitrogen was critical for potency. The most active compound from this series, featuring a specific substitution pattern, displayed an inhibitory IC50 value of 1.2 µM against the D10 strain of Plasmodium falciparum. nih.govresearchgate.net
Modifications to the Linker: The length and nature of the chain connecting the 4-aminoquinoline (B48711) core to the thiourea group can also be adjusted. While the direct linkage is common, introducing short alkyl chains can modulate the molecule's flexibility and orientation within a target's binding site. However, studies on related 4-amino-7-chloroquinolyl derivatives, such as sulfonamides, have shown that an increase in the side chain length can be detrimental to antimalarial activity. nih.gov This suggests that an optimal distance between the quinoline (B57606) head and the terminal group is necessary for maximum potency.
Table 1: Impact of Thiourea Derivatization on Antimalarial Activity This table illustrates how different substituents on the thiourea moiety of the 7-chloroquinoline scaffold can affect antimalarial potency against P. falciparum.
| Compound ID | Substituent on Thiourea | Target Strain | IC50 (µM) |
| Lead 1 | Phenyl | P. falciparum D10 | 3.5 |
| Lead 2 | 4-Chlorophenyl | P. falciparum D10 | 2.1 |
| Lead 3 | 4-Methoxyphenyl | P. falciparum D10 | 1.2 |
| Lead 4 | Benzyl | P. falciparum D10 | 4.8 |
Data is representative and compiled from findings in referenced literature. nih.govresearchgate.net
Strategies for Improving Selectivity towards Biological Targets
A critical goal in lead optimization is to enhance the compound's selectivity, maximizing its effect on the intended biological target while minimizing interactions with host systems to reduce potential toxicity. For this compound derivatives, this often means designing molecules that are selectively toxic to pathogens (like Plasmodium falciparum) or cancer cells over healthy human cells. nih.govresearchgate.net
One key finding has been that certain 7-chloroquinolinyl thiourea compounds show a promising lack of cytotoxicity towards mammalian cell lines, such as HeLa cells, indicating a degree of selectivity for the parasite. nih.govresearchgate.net This inherent selectivity can be further improved through targeted chemical modifications. Strategies to achieve this include:
Exploiting Target-Specific Features: Designing derivatives that bind to features unique to the target enzyme or receptor. For example, if the parasitic target has a larger or more hydrophobic binding pocket than its human counterpart, derivatives with bulkier or more lipophilic substituents can be synthesized to achieve preferential binding.
Modulating Physicochemical Properties: Adjusting properties like acidity, basicity, and hydrogen-bonding potential can influence cellular uptake and target engagement. The thiourea group itself is a valuable chemotherapeutic motif due to its ability to form hydrogen bonds and interact with biological targets. researchgate.net
Glycoconjugation: The addition of a sugar moiety to quinoline derivatives is a strategy aimed at enhancing selectivity. This approach leverages the increased demand for glucose in cancer cells compared to healthy cells, potentially targeting the compounds more effectively to tumors. mdpi.com
For instance, in the development of anticancer agents, modifications to the quinoline scaffold at positions other than 4 and 7, or altering the substitution pattern on a terminal aromatic ring, can fine-tune the selectivity index (the ratio of cytotoxicity against cancer cells to that against normal cells). nih.gov
Pharmacophore Hybridization and Bioisosteric Replacement
Pharmacophore Hybridization: This strategy involves covalently linking two or more pharmacophores (structural units responsible for biological activity) to create a single hybrid molecule with potentially enhanced or synergistic activity. The 7-chloroquinoline scaffold is a prime candidate for this approach due to its well-documented biological activities. researchgate.netresearchgate.net
A common hybridization strategy is to link the 7-chloroquinoline core with other heterocyclic structures known for their own therapeutic properties, such as 1,2,3-triazoles. The triazole nucleus is a versatile structure found in many bioactive molecules. researchgate.net Combining the 7-chloroquinoline moiety with a triazole ring can result in hybrid compounds with enhanced bioactivity, including potent antimicrobial, antimalarial, and anticancer effects. researchgate.net
Bioisosteric Replacement: Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. nih.govdrughunter.com This is done to improve potency, enhance selectivity, alter metabolism, or reduce toxicity. drughunter.com
In the context of this compound, key bioisosteric replacements could include:
Thiourea to Urea (B33335) or Sulfonamide: Replacing the sulfur atom of the thiourea group with an oxygen atom (to form a urea) or a sulfonyl group (to form a sulfonamide) can significantly alter the molecule's electronic properties, hydrogen-bonding capabilities, and metabolic stability. nih.gov Studies on related 4-amino-7-chloroquinolines have shown that ureas, thioureas, and sulfonamides all exhibit submicromolar antiplasmodial activity. nih.gov
Hydroxyl as an Amino Group Bioisostere: In some quinoline derivatives, a hydroxyl group has been shown to be a suitable bioisostere for an amino group, demonstrating that such replacements can maintain or even enhance biological activity. durham.ac.uk
Replacement of the Chlorine Atom: While the 7-chloro group is often considered essential for the activity of many quinoline-based drugs, its replacement with other halogens or small electron-withdrawing groups can be explored to modulate activity and pharmacokinetic profiles.
Table 2: Bioisosteric Replacement and its Effect on Antiplasmodial Activity This table compares the activity of this compound with its urea and sulfonamide bioisosteres against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound Type | Linker Group | Target Strain | IC50 (nM) | Resistance Index (CQR/CQS) |
| Thiourea | -NH-C(S)-NH- | HB3 (CQS) | ~150-250 | ~1.5 - 2.5 |
| Dd2 (CQR) | ~300-500 | |||
| Urea | -NH-C(O)-NH- | HB3 (CQS) | ~100-200 | ~1.2 - 2.0 |
| Dd2 (CQR) | ~200-350 | |||
| Sulfonamide | -NH-SO2- | HB3 (CQS) | 17.5 | 1.3 |
| Dd2 (CQR) | 22.7 |
Data is representative and compiled from findings in referenced literature. nih.gov
Lead Optimization Approaches
Key approaches in the optimization of this compound leads include:
Structure-Activity Relationship (SAR) Studies: This is the foundational approach where systematic structural modifications are made to map out which parts of the molecule are critical for activity. patsnap.com By analyzing how changes to the quinoline core, linker, and terminal substituents affect potency and selectivity, chemists can build a model to guide the design of more effective compounds. nih.gov
Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how newly designed analogs will interact with their biological target. patsnap.comnih.gov This allows for the virtual screening of many potential structures, prioritizing the synthesis of those most likely to succeed and reducing random chemical synthesis. nih.gov
Improving Pharmacokinetic Properties: A potent compound is of little use if it cannot reach its target in the body. Lead optimization focuses on improving metabolic stability, solubility, and cell permeability. danaher.com For thiourea-containing compounds, this might involve modifications to block sites of metabolic attack or adding polar groups to improve solubility without compromising activity.
Toxicity Reduction: Early assessment of a compound's potential toxicity is crucial. Analogs are screened against various cell lines and in early-stage toxicology assays to identify and eliminate structural features associated with adverse effects. danaher.comnih.gov For example, a novel derivative, 4‐((7‐chloroquinolin‐4‐yl)amino)phenol, was shown to have a safer cytotoxic profile than chloroquine (B1663885). nih.gov
Through these integrated strategies, the this compound scaffold can be systematically refined, moving from a promising chemical starting point toward a viable therapeutic candidate.
Future Research Directions and Translational Potential Pre Clinical Focus
Exploration of Novel Biological Targets
While the antiplasmodial and anticancer activities of 7-chloroquinoline (B30040) derivatives are well-documented, the full range of their molecular interactions remains an active area of investigation. nih.govmdpi.com Future research will focus on identifying and validating novel biological targets to expand the therapeutic applications of [(7-Chloroquinolin-4-yl)amino]thiourea and its analogs.
Initial studies have pointed towards several promising avenues:
Antiviral Targets: The quinoline (B57606) core is a component of compounds investigated for antiviral properties. nih.gov Research into derivatives of the this compound scaffold could explore their potential as inhibitors of viral proteins, such as the main protease (Mpro) of SARS-CoV-2, a target for which other 4-aminoquinoline (B48711) analogs have been designed and tested. nih.govresearchgate.net
Antitubercular Targets: Thiazolidinone analogs incorporating the 7-chloroquinoline moiety have shown potent inhibitory activity against Mycobacterium tuberculosis DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net This suggests that the this compound backbone could be similarly modified to target this and other novel bacterial enzymes.
Cancer-Related Enzymes and Proteins: Beyond general cytotoxicity, specific molecular targets in cancer pathways are being explored. Molecular docking studies of related quinoline derivatives have suggested potential interactions with proteins crucial for cancer cell survival, such as poly (ADP-ribose) polymerase-1 (PARP1) and the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). elsevierpure.com Systematic screening of this compound derivatives against a panel of kinases and other cancer-associated proteins could uncover new mechanisms of action. nih.gov
Design of Multi-Targeting Agents
The development of single compounds that can modulate multiple biological targets simultaneously is an increasingly important strategy in drug discovery, particularly for complex diseases like cancer and infectious diseases. The this compound structure is an ideal platform for creating such multi-targeting agents, often through molecular hybridization.
This approach involves combining the 7-chloroquinoline core with other known pharmacophores to create a single molecule with multiple modes of action. For example, hybrid molecules incorporating both the 7-chloroquinoline and benzimidazole (B57391) moieties have been synthesized and evaluated for their antiproliferative activities. nih.govmdpi.com This strategy aims to enhance therapeutic efficacy and potentially overcome drug resistance mechanisms. Future designs could integrate the thiourea (B124793) derivative with fragments known to inhibit different targets, such as kinase inhibitors, antifolates, or agents that disrupt pathogen-specific metabolic pathways. nih.govnih.gov
Development of this compound Derivatives with Improved Potency and Selectivity
A central focus of pre-clinical research is the iterative process of chemical modification to enhance a compound's desired biological effects while minimizing off-target activity. For this compound, this involves the synthesis and evaluation of a diverse library of derivatives to establish robust Structure-Activity Relationships (SAR). researchgate.net
Key strategies for derivatization include:
Systematic Variation of Substituents: Modifying the terminal amine of the thiourea group with various aliphatic and aromatic moieties can significantly impact biological activity. As shown in studies on related 7-chloroquinolines, these modifications can influence factors like lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein, leading to improved potency and selectivity. researchgate.netnih.gov
Introduction of Diverse Functional Groups: Incorporating different chemical groups can fine-tune the molecule's electronic and physicochemical properties. For instance, the introduction of fluorinated termini in related 4-aminoquinolines has been shown to yield promising leads that can overcome chloroquine (B1663885) resistance in malaria. researchgate.net
Bioisosteric Replacement: Replacing the thiourea linker with other groups (e.g., urea (B33335), sulfonamide, amide) can alter the compound's stability, binding mode, and pharmacokinetic profile, leading to derivatives with more favorable drug-like properties. researchgate.net
The table below summarizes findings from studies on various 7-chloroquinoline derivatives, illustrating how structural modifications can influence biological activity.
| Derivative Class | Modification Strategy | Observed Biological Activity | Key Finding |
| 7-Chloroquinolinyl Thioureas | Variation of substituents on the thiourea nitrogen | Antimalarial (vs. P. falciparum) | High activity and selectivity towards the parasite over human cells. nih.gov |
| 4-Aminoquinolyl Sulfonamides | Introduction of a dansyl moiety | Antimalarial (vs. CQS and CQR P. falciparum) | High potency and a low resistance index. researchgate.net |
| 7-Chloroquinoline-Benzimidazole Hybrids | Hybridization of two distinct pharmacophores | Antiproliferative (vs. various cancer cell lines) | Certain linkers and substituents led to significant cytotoxic effects. mdpi.com |
| 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-ones | Cyclization and derivatization | Antitubercular (vs. M. tuberculosis) | Potent inhibition of MTB DNA gyrase. researchgate.net |
Integration of Advanced Computational Methods in Drug Discovery Pipelines
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. researchgate.net Integrating these methods into the research pipeline for this compound can rationalize experimental findings and guide the design of more effective molecules.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to study the interaction of 4-aminoquinoline derivatives with targets like Plasmodium falciparum dihydrofolate reductase (PfDHFR), heme, and SARS-CoV-2 Mpro. nih.govnih.govnih.gov Such studies can elucidate binding modes and identify key interactions necessary for activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. An Artificial Neural Network (ANN)-based QSAR model was successfully used to predict the inhibitory concentration (IC₅₀) values of 4-aminoquinoline analogs, demonstrating its utility in screening virtual libraries before undertaking costly synthesis. nih.govresearchgate.net
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO-LUMO gap). These properties have been correlated with the chemical reactivity and biological activity of quinoline-copper complexes. researchgate.net
In Silico ADME Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the design phase, helping to eliminate compounds with poor pharmacokinetic profiles. mdpi.com
Pre-clinical Lead Optimization and Candidate Selection for Further Development
Lead optimization is the critical phase where a promising compound (a "lead") is refined into a pre-clinical candidate suitable for in-depth testing. creative-biostructure.comdanaher.com This iterative process involves synthesizing and testing analogs to achieve a balance of desired properties. gd3services.com For a this compound derivative, the goal is to maximize potency and selectivity for its biological target while simultaneously improving its drug-like characteristics. danaher.com
The optimization cycle focuses on key parameters:
Potency and Efficacy: Enhancing the compound's activity at its primary target, which is then verified in cellular and eventually animal models of the disease. danaher.com
Selectivity: Minimizing activity against other targets, particularly those known to cause adverse effects.
Pharmacokinetics (ADME): Improving properties such as solubility, metabolic stability, and bioavailability to ensure the compound can reach its target in the body at therapeutic concentrations. creative-biostructure.com
Safety and Toxicology: Early assessment of a compound's potential for toxicity using various in vitro and in vivo assays. creative-biostructure.comdanaher.com
A derivative that successfully navigates this multi-parameter optimization process, demonstrating a strong therapeutic window (high efficacy with low toxicity) and a favorable pharmacokinetic profile, can be selected as a pre-clinical candidate for formal Investigational New Drug (IND)-enabling studies. creative-biostructure.com
Q & A
Q. What documentation is essential for including this compound in preclinical studies under ICH guidelines?
- Methodological Answer : Prepare a Investigator Brochure with:
- Chemical identity (CAS 118-42-3 analog), purity data (HPLC chromatograms), and stability profiles.
- Toxicity data (acute, subchronic) from OECD-compliant assays.
- References to prior studies on structural analogs (e.g., hydroxychloroquine’s pharmacokinetics ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
